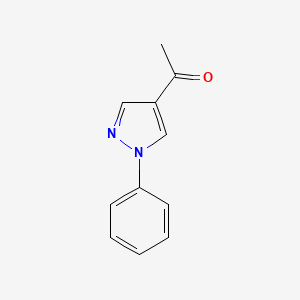
Methyl 2-sulfanylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-sulfanylbutanoate, also known as butanoic acid, 2-mercapto-, methyl ester, is a chemical compound with the molecular formula C5H10O2S . It has a molar mass of 134.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The InChI key for this compound is NHGZEJHJHUHZDIWissenschaftliche Forschungsanwendungen
Anti-Helicobacter pylori Agents
Methyl 2-sulfanylbutanoate derivatives have shown potent activities against the gastric pathogen Helicobacter pylori. A specific compound from this group met significant in vitro microbiological criteria as an innovative anti-H. pylori agent, demonstrating low minimal inhibition concentrations against various clinically relevant H. pylori strains. This compound was notably almost inactive against a broad range of other microorganisms, highlighting its potential as a targeted treatment option (Carcanague et al., 2002).
Aroma Influences in Botrytized Wines
In the field of food chemistry, particularly concerning the aroma of botrytized sweet wines, derivatives of this compound, like 2-methyl-3-sulfanylbutan-1-ol, were identified and quantified. These compounds significantly contribute to the unique aroma profile of these wines, particularly after the development of Botrytis cinerea on the grapes (Sarrazin et al., 2007).
Synthesis of Deuterated Analogues for Odorant Quantification
In the study of odorants in wines and foods, deuterated analogues of this compound derivatives were synthesized for the quantitative determination of these compounds. These labeled analogues are pivotal in studying the presence and concentration of impactful odorants in various consumables, thereby aiding in the quality control and research of food products (Kotseridis et al., 2000).
Biocompatible Poly(2-oxazoline)s
This compound derivatives were used in the synthesis of biocompatible poly(2-oxazoline)s with potential applications in the biomedical field. These compounds could be hybridized with bioactive glass by electrophoretic deposition, demonstrating the versatility and potential of this compound in advanced material science and medical applications (Hayashi & Takasu, 2015).
Volatile Organic Constituents in Poncirus trifoliata
In the study of natural fragrance and flavor ingredients, this compound derivatives were identified as key volatile organic constituents in Poncirus trifoliata. These findings are crucial in understanding the chemical composition that contributes to the aromatic profile of this plant, which is closely related to Citrus, and may have implications in the flavor and fragrance industry (Starkenmann et al., 2007).
Eigenschaften
IUPAC Name |
methyl 2-sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-4(8)5(6)7-2/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZEJHJHUHZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)


![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
![4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2472858.png)





![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)